4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one
CAS No.: 153276-35-8
Cat. No.: VC21121696
Molecular Formula: C14H15ClN4O
Molecular Weight: 290.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 153276-35-8 |
|---|---|
| Molecular Formula | C14H15ClN4O |
| Molecular Weight | 290.75 g/mol |
| IUPAC Name | 4-chloro-2-phenyl-5-piperazin-1-ylpyridazin-3-one |
| Standard InChI | InChI=1S/C14H15ClN4O/c15-13-12(18-8-6-16-7-9-18)10-17-19(14(13)20)11-4-2-1-3-5-11/h1-5,10,16H,6-9H2 |
| Standard InChI Key | YPCRZRLLNDTCOR-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
| Canonical SMILES | C1CN(CCN1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
4-Chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazine class. Its structure features a six-membered pyridazine ring with two adjacent nitrogen atoms, characterized by the presence of a piperazine ring at position 5, a phenyl group at position 2, and a chloro substituent at position 4 of the pyridazine core. The carbonyl group at position 3 creates the pyridazin-3(2H)-one system, which is a common scaffold in many bioactive compounds.
Physicochemical Properties
The compound is identified by the Chemical Abstracts Service (CAS) number 153276-35-8 and has a molecular formula of C14H15ClN4O with a molecular weight of approximately 290.75 g/mol. In its hydrochloride salt form (C14H16Cl2N4O), the molecular weight increases to 327.21 g/mol . The structural arrangement of functional groups contributes to its specific chemical reactivity and biological interactions, particularly its ability to interact with various biological targets.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C14H15ClN4O | |
| Molecular Weight | 290.75 g/mol | |
| CAS Number | 153276-35-8 | |
| Salt Form Formula | C14H16Cl2N4O (hydrochloride) | |
| Salt Form Molecular Weight | 327.21 g/mol |
Synthesis Methods
Synthetic Routes
The synthesis of 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route includes the cyclization of appropriate precursors under controlled conditions. One method involves the reaction of 4-chloro-2-phenylhydrazine with piperazine in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions to facilitate the formation of the desired pyridazinone ring.
Industrial Production
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques to achieve the desired level of purity for research or pharmaceutical applications.
Pharmacological Activities
Overview of Biological Activity
Pyridazinone derivatives, including 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one, exhibit diverse biological activities that make them attractive candidates for drug development. The pharmacological properties of these compounds are largely influenced by their structural features, with substitutions at different positions of the pyridazinone core affecting their binding affinity to various biological targets.
Anti-inflammatory and Analgesic Activities
Pyridazinone derivatives have demonstrated significant anti-inflammatory and analgesic properties. The 6-substituted-pyridazinones, particularly those with piperazine moieties, have shown good analgesic activity . For instance, compounds such as 6-[4-(4-fluorophenyl)] piperazine-3(2H)-pyridazinones exhibited analgesic activity in various experimental models . Additionally, 4,6-diphenyl-3(2H)-pyridazinones substituted by 4-arylpiperazin-1-yl-carbonylalkyl moieties on the nitrogen atom at position 2 of the pyridazinone ring have been tested for both analgesic and anti-inflammatory properties .
Studies have shown that vicinally disubstituted pyridazinones can act as potent and selective cyclooxygenase-2 (COX-2) inhibitors, contributing to their anti-inflammatory effects . Moreover, heterocyclic-fused pyridazinones that inhibit phosphodiesterase-4 (PDE-4) have shown anti-inflammatory activity comparable to established drugs like rolipram and indomethacin .
PDE4 Inhibitory Activity
One of the notable biological activities of pyridazin-3(2H)-one derivatives is their ability to inhibit phosphodiesterase-4 (PDE4), an enzyme involved in inflammatory processes . PDE4 inhibitors are effective anti-inflammatory drugs, although some adverse effects have been observed . The patent WO2003097613A1 describes pyridazin-3(2H)-one derivatives as PDE4 inhibitors, suggesting their potential application in treating inflammatory conditions .
Anticancer Activity
Recent research has highlighted the potential anticancer properties of pyridazinone derivatives. In a study conducted on gastric adenocarcinoma cells (AGS), novel pyridazinone derivatives showed promising anti-proliferative effects . The compounds were designed and synthesized based on chemical requirements related to anti-proliferative effects previously demonstrated within this scaffold . The most promising compounds were found to induce oxidative stress, as demonstrated by hydrogen peroxide release and morphological changes (cell blebbing) revealed by light microscopy analysis .
Structure-Activity Relationships
Effect of Substituents on Activity
The biological activity of 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one and related compounds is highly dependent on the nature and position of substituents on the pyridazinone core and the piperazine ring. Various studies have investigated how structural modifications affect the pharmacological properties of these compounds.
Key Structural Features
Several structural features have been identified as crucial for the biological activity of pyridazinone derivatives:
Related Derivatives and Analogues
Structural Analogues
Several structural analogues of 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one have been synthesized and studied for their biological activities. These analogues differ in the substituents on the piperazine ring, the phenyl group, or the pyridazinone core. Some notable analogues include:
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4-chloro-5-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one (CID 1091496)
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4-chloro-5-{4-[(4-ethoxyphenyl)carbonyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one (CID 2988623)
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5-(4-Benzylpiperazin-1-yl)-4-chloro-2-phenylpyridazin-3-one (CID 2324202)
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4-chloro-5-[4-(methylsulfonyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one (CID 1091495)
Comparative Analysis
The following table provides a comparative analysis of 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one and some of its key analogues, highlighting differences in their molecular structure and properties:
Research Findings
Mechanism of Action
The mechanism of action for 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one is primarily linked to its role as a receptor agonist or antagonist in biological systems. Its interaction with specific receptors can lead to significant biological effects, making it a subject of interest in medicinal chemistry. Data from pharmacological studies indicate that compounds with similar structures exhibit significant activity against targets involved in metabolic syndromes, such as diabetes and obesity.
Recent Research Developments
Recent research has focused on exploring the potential therapeutic applications of 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one and its derivatives. One study demonstrated that pyridazinone derivatives containing a piperazinyl linker between the pyridazinone nucleus and an additional (un)substituted phenyl group showed limited cytotoxicity against human gingival fibroblasts (HGFs) and good anti-proliferative effects against gastric adenocarcinoma cells (AGS) .
In another study, a series of pyridazin-3-one derivatives were synthesized and evaluated for their in vivo analgesic and anti-inflammatory activities using the p-benzoquinone-induced writhing test and carrageenan-induced paw edema model, respectively . The results showed that some compounds were equally or more potent analgesic and anti-inflammatory agents than aspirin and indomethacin . Importantly, most of the compounds were found to be non-ulcerogenic under test conditions, addressing one of the major side effects associated with traditional NSAIDs .
Future Perspectives and Applications
Ongoing Research Directions
Current research on 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one is focused on:
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Further structural modifications to optimize pharmacological properties
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Detailed investigation of mechanism of action and target binding
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Exploration of new therapeutic applications
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Development of more efficient synthesis methods
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Evaluation of safety profiles and potential side effects
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